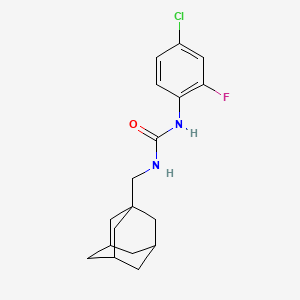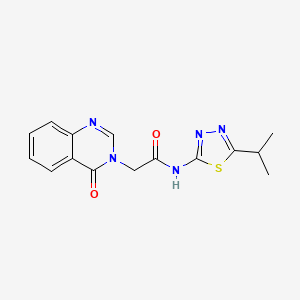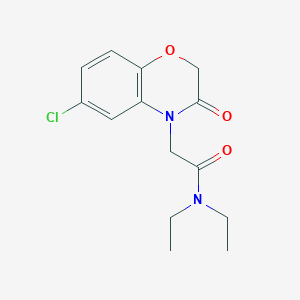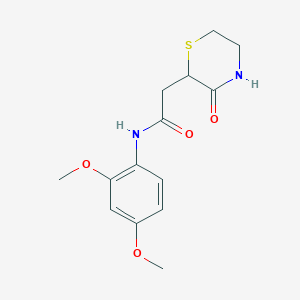
N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea
Descripción general
Descripción
N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as AFAU, is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research. AFAU is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea inhibits the activity of PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to the inhibition of various cellular signaling pathways. This compound has been shown to selectively inhibit certain isoforms of PKC, which makes it a valuable tool for studying the specific functions of these isoforms.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to reduce the levels of inflammatory cytokines in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea in lab experiments is its high selectivity for certain isoforms of PKC. This allows researchers to study the specific functions of these isoforms without affecting other cellular signaling pathways. However, one limitation of using this compound is its relatively low solubility in water, which may require the use of organic solvents in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea, including the development of more potent and selective PKC inhibitors, the investigation of its potential use in the treatment of other diseases, and the exploration of its effects on other cellular signaling pathways. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms underlying various diseases.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea has been used in various scientific research studies, including cancer research, neurobiology, and immunology. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in many cellular signaling pathways. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
Propiedades
IUPAC Name |
1-(1-adamantylmethyl)-3-(4-chloro-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN2O/c19-14-1-2-16(15(20)6-14)22-17(23)21-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLJCAJDSCNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677338.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4677344.png)
![2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4677345.png)
![2-(2-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4677354.png)
![4-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4677356.png)
![4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4677361.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(2-isopropylphenoxy)ethyl]benzamide](/img/structure/B4677375.png)
![4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4677380.png)

![N-(4-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4677410.png)
![5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4677415.png)